molecular formula C11H13NO B2434899 2-Ethyl-3,4-dihydroisoquinolin-1-one CAS No. 82481-09-2

2-Ethyl-3,4-dihydroisoquinolin-1-one

Cat. No.: B2434899
CAS No.: 82481-09-2
M. Wt: 175.231
InChI Key: PRCDZDVDKGWTAR-UHFFFAOYSA-N
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Description

2-Ethyl-3,4-dihydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Mechanism of Action

Target of Action

It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.

Mode of Action

One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen

Biochemical Pathways

Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.

Pharmacokinetics

It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that this compound might have similar effects, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3,4-dihydroisoquinolin-1-one derivatives involves the Castagnoli–Cushman reaction. This reaction typically uses an imine and an anhydride as starting materials under mild conditions to form the desired isoquinolinone scaffold . Another efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

For industrial-scale production, a scalable method involves the benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) as oxidants . This method is efficient and can be adapted for large-scale synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various N-alkylated and oxidized derivatives of this compound, which can have different biological activities and applications.

Comparison with Similar Compounds

2-Ethyl-3,4-dihydroisoquinolin-1-one can be compared with other isoquinolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-ethyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCDZDVDKGWTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82481-09-2
Record name 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
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